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Compound of Interest

Compound Name: 4-Chloro-2-ethylphenol

CAS No.: 18980-00-2

Cat. No.: B091805 Get Quote

Technical Whitepaper: 4-Chloro-2-ethylphenol
Physicochemical Profile, Synthetic Pathways, and Application Utility

Executive Summary
4-Chloro-2-ethylphenol (CAS: 18979-90-3) is a halogenated phenolic intermediate critical to

the synthesis of pharmacophores and agrochemicals.[1][2] Distinguished by its ortho-ethyl

substitution, this compound offers unique steric bulk and lipophilicity compared to its methyl

analog (4-chloro-2-methylphenol), influencing the binding affinity of downstream derivatives in

protein targets such as voltage-gated sodium channels (Nav1.7). This guide details its

molecular specifications, validated synthetic routes, and handling protocols.

Part 1: Molecular Identity & Physicochemical
Properties[3][4]
The fundamental data below establishes the compound's identity for regulatory and

experimental verification.

Table 1: Core Molecular Specifications
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Property Data Notes

IUPAC Name 4-Chloro-2-ethylphenol

Common Synonyms
p-Chloro-o-ethylphenol; 2-

Ethyl-4-chlorophenol

CAS Registry Number 18979-90-3 Primary identifier

Molecular Formula C₈H₉ClO

Molecular Weight 156.61 g/mol
Monoisotopic Mass: 156.034

Da

SMILES CCC1=C(C=CC(=C1)Cl)O Suitable for cheminformatics

InChI Key
QCEDDUSMBLCRNH-

UHFFFAOYSA-N

Physical State & Solubility[2][4]
Appearance: Crystalline solid or semi-solid at room temperature (Melting point range approx.

20–45°C; typically lower than its methyl analog due to ethyl group flexibility).

Solubility:

Water: Low (<1 g/L).[3]

Organic Solvents: Highly soluble in ethanol, DMSO, chloroform, and ethyl acetate.

Acidity (pKa): ~9.5–10.0. The electron-withdrawing chlorine atom at the para position slightly

increases acidity compared to 2-ethylphenol (pKa ~10.2).

Part 2: Synthetic Pathways & Manufacturing[8]
The synthesis of 4-Chloro-2-ethylphenol is primarily achieved via electrophilic aromatic

substitution. The presence of the ethyl group at the ortho position directs the incoming

electrophile (Cl⁺) to the para position relative to the hydroxyl group, which is the strongest

activator.
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Validated Synthetic Protocol (Sulfuryl Chloride Method)
Reagents: 2-Ethylphenol, Sulfuryl Chloride (SO₂Cl₂). Solvent: Dichloromethane (DCM) or

Toluene.

Mechanism:

Activation: The phenolic hydroxyl group activates the ring.

Chlorination: SO₂Cl₂ serves as a source of Cl⁺ (or radical species depending on initiation).

Regioselectivity: The 4-position is sterically accessible and electronically favored.

Synthesis Diagram
The following diagram illustrates the reaction pathway and potential by-products (ortho-

chlorination).
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Figure 1: Electrophilic chlorination pathway of 2-ethylphenol using sulfuryl chloride, highlighting

regioselectivity.

Part 3: Analytical Characterization
To validate the identity of the synthesized material, Nuclear Magnetic Resonance (NMR) is the

gold standard.

1H NMR Profile (Predicted/Literature Consensus)
Solvent: CDCl₃ or DMSO-d₆.[4]
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Aliphatic Region:

δ ~1.2 ppm (3H, t, J=7.5 Hz): Methyl protons of the ethyl group (-CH₂-CH₃).

δ ~2.6 ppm (2H, q, J=7.5 Hz): Methylene protons of the ethyl group (-CH₂-CH₃).

Aromatic Region:

δ ~6.7 ppm (1H, d, J=8.5 Hz): Proton at C6 (ortho to OH).

δ ~7.0–7.2 ppm (2H, m): Protons at C3 (meta to OH) and C5. The coupling pattern reflects

the 1,2,4-substitution pattern.

Hydroxyl Proton:

δ ~5.0–9.0 ppm (1H, s, broad): Phenolic -OH (shift varies significantly with concentration

and solvent).

Part 4: Applications in Drug Discovery &
Agrochemicals
Pharmaceutical Development (Nav1.7 Inhibitors)
4-Chloro-2-ethylphenol is a documented intermediate in the synthesis of sulfonamide

derivatives targeting the Nav1.7 voltage-gated sodium channel.

Mechanism: Nav1.7 is a key driver of nociception (pain sensing).

Utility: The 4-chloro-2-ethylphenyl moiety provides a lipophilic anchor that fits into the

hydrophobic pocket of the channel protein, modulating its gating kinetics.

Reference: Patent WO2012007883A1 describes the coupling of 4-chloro-2-ethylphenol
with trifluorobenzamides to generate potent pain therapeutics.

Agrochemicals & Disinfectants
Herbicides: Used as a coupling partner for triazine derivatives to create broad-spectrum

herbicides.
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Biocides: Similar to Chlorocresol (4-chloro-3-methylphenol), the ethyl derivative exhibits

antimicrobial efficacy by disrupting bacterial cell membranes. The ethyl group enhances

membrane permeability compared to methyl analogs.

Part 5: Safety & Handling Protocols
Hazard Classification: Corrosive / Irritant.[3]

GHS Label Elements
Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

Handling Procedure
PPE: Wear nitrile gloves, safety goggles, and a lab coat.

Ventilation: Handle in a chemical fume hood to avoid inhalation of dust or vapors.

Storage: Store in a cool, dry place away from strong oxidizing agents and acid chlorides.

First Aid: In case of eye contact, rinse immediately with water for 15 minutes and seek

medical attention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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